molecular formula C10H8ClNO B11904789 5-Chloro-6-methoxyquinoline

5-Chloro-6-methoxyquinoline

Cat. No.: B11904789
M. Wt: 193.63 g/mol
InChI Key: RBLYZXGODJWVJS-UHFFFAOYSA-N
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Description

5-Chloro-6-methoxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry. The presence of a chlorine atom at the 5th position and a methoxy group at the 6th position on the quinoline ring imparts unique chemical properties to this compound, making it a compound of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methoxyquinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-5-methoxyaniline with malonic acid in the presence of phosphorus oxychloride (POCl3) as a catalyst and solvent . The reaction conditions usually require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of microwave irradiation has been explored to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-6-methoxyquinoline has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are explored for their potential as therapeutic agents in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-6-methoxyquinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis. The compound’s ability to interfere with DNA synthesis and repair mechanisms also contributes to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-methoxyquinoline is unique due to the specific positioning of the chlorine and methoxy groups, which influence its chemical reactivity and biological activity. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in various research applications .

Biological Activity

5-Chloro-6-methoxyquinoline is a heterocyclic compound belonging to the quinoline family, characterized by its chlorine and methoxy substituents at the 5 and 6 positions, respectively. This structure contributes to its diverse biological activities, making it a compound of interest in various fields, particularly pharmaceuticals and agrochemicals.

  • Chemical Formula : C_10H_8ClN
  • Molecular Weight : Approximately 181.62 g/mol

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development.
  • Antimalarial Activity : It has been investigated for its potential to combat malaria, particularly against drug-resistant strains of Plasmodium.
  • Antileishmanial Effects : Preliminary studies suggest effectiveness against Leishmania species, indicating potential for treating leishmaniasis.
  • Anticancer Activity : Some studies have indicated that quinoline derivatives can inhibit cancer cell proliferation through mechanisms such as proteasome inhibition and targeting specific cellular pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound is known to inhibit enzymes critical for bacterial DNA replication, such as DNA gyrase and topoisomerase IV. This inhibition disrupts the replication process, leading to bacterial cell death.
  • Proteasome Inhibition : Similar to other quinoline derivatives, it may inhibit proteasomal activity in cancer cells, leading to the accumulation of pro-apoptotic factors and subsequent cell death .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • A study investigating its antimicrobial properties demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity.
  • In antimalarial research, this compound was found to effectively inhibit the growth of Plasmodium falciparum in vitro, suggesting potential for further development as an antimalarial agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameChemical FormulaSimilarity IndexUnique Features
4,7-Dichloro-6-methoxyquinolineC_9H_7Cl_2N0.89Contains two chlorine atoms, enhancing reactivity.
5-Chloro-8-methoxyquinolineC_10H_8ClNO0.84Substituent at the 8-position alters biological activity.
2-Chloro-6-methoxyquinolineC_9H_8ClN0.87Different chlorine placement affects reactivity and selectivity.

This compound stands out due to its specific chlorine and methoxy substitutions, which significantly influence its biological activity and chemical behavior compared to these similar compounds.

Properties

IUPAC Name

5-chloro-6-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-9-5-4-8-7(10(9)11)3-2-6-12-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLYZXGODJWVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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